2-Amino-3-methyl-4-oxo-5-propylimidazolidine-1-carboxylic acid
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Overview
Description
2-Amino-3-methyl-4-oxo-5-propylimidazolidine-1-carboxylic acid is a heterocyclic compound featuring an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-4-oxo-5-propylimidazolidine-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted urea with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the formation of the desired product. Purification steps, such as crystallization or chromatography, are employed to isolate the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-4-oxo-5-propylimidazolidine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s reactivity and properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Properties
Molecular Formula |
C8H15N3O3 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-amino-3-methyl-4-oxo-5-propylimidazolidine-1-carboxylic acid |
InChI |
InChI=1S/C8H15N3O3/c1-3-4-5-6(12)10(2)7(9)11(5)8(13)14/h5,7H,3-4,9H2,1-2H3,(H,13,14) |
InChI Key |
LMXFQFRKESZOTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=O)N(C(N1C(=O)O)N)C |
Origin of Product |
United States |
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